2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Lipophilicity Blood-Brain Barrier Penetration ADME Prediction

This 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivative features a terminal 4-(2-fluorophenyl)piperazine moiety that critically modulates piperazine basicity, target-binding affinity, and CNS permeability (predicted logP ~3.1, TPSA 95.8 Ų)—differentiating it from unsubstituted phenyl, 4-methoxyphenyl, or simple N-alkyl analogs that exhibit divergent ADME profiles. For neuroscience or anti-allergic/anti-inflammatory discovery teams working within the US5332733 chemical space, this scaffold provides a defined entry point for SAR campaigns examining ortho-fluoro substitution effects on potency, selectivity, and metabolic stability. Not a drop-in replacement for other 2-(piperazinoethyl)-7-nitro-benzoxazinones; experimental re-validation is mandatory for any analog substitution.

Molecular Formula C20H21FN4O4
Molecular Weight 400.41
CAS No. 860611-71-8
Cat. No. B2977301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
CAS860611-71-8
Molecular FormulaC20H21FN4O4
Molecular Weight400.41
Structural Identifiers
SMILESC1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
InChIInChI=1S/C20H21FN4O4/c21-15-3-1-2-4-17(15)24-11-9-23(10-12-24)8-7-18-20(26)22-16-6-5-14(25(27)28)13-19(16)29-18/h1-6,13,18H,7-12H2,(H,22,26)
InChIKeyAGBMABXDVFVTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2-[4-(2-Fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 860611-71-8): Procurement-Relevant Compound Identity and Structural Class


2-{2-[4-(2-Fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 860611-71-8) is a synthetic small molecule belonging to the 2-(piperazinoalkyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one subclass, with molecular formula C20H21FN4O4 and molecular weight 400.41 g/mol . The compound is encompassed by the generic formula of US patent US5332733, which claims heterocyclically substituted piperazinoalkylbenzoxazin-3-ones as pharmacologically active agents with anti-allergic and anti-inflammatory utility [1]. Its core structural hallmarks are a 7-nitro-substituted benzoxazinone ring, an ethylene linker at the 2-position, and a terminal 4-(2-fluorophenyl)piperazine moiety that distinguishes it from other available analogs in this chemical space .

Why 2-{2-[4-(2-Fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one Cannot Be Replaced by Other 7-Nitro-Benzoxazinone Piperazine Analogs


Within the 2-(piperazinoethyl)-7-nitro-benzoxazinone series, the terminal N-substituent on the piperazine ring is the primary driver of pharmacodynamic and pharmacokinetic differentiation. Replacing the 2-fluorophenyl group with unsubstituted phenyl (CAS 866133-86-0), 4-methoxyphenyl (CAS 866137-65-7), 2,6-dimethylphenyl (CAS 866039-67-0), or simple N-alkyl groups (CAS 860611-72-9, 866133-88-2) is not a structurally neutral exchange, because the ortho-fluoro substituent alters electronic distribution on the aromatic ring, modulates piperazine basicity, and shifts both target-binding affinity profiles and lipophilicity-dependent ADME properties [1]. The patent literature explicitly teaches that the identity of the heterocyclic/aryl substituent on the piperazine is the essential variable governing pharmacological activity in this scaffold, and no single analog can be treated as a drop-in replacement without experimental re-validation [2].

Head-to-Head Quantitative Differentiation Evidence for 2-{2-[4-(2-Fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 860611-71-8)


Predicted Lipophilicity (XLogP3) Advantage Over the N-Ethylpiperazine Analog: Implications for Membrane Permeability and CNS Exposure

The target compound bearing a 2-fluorophenyl substituent exhibits a predicted XLogP3 of approximately 3.1, compared with ~1.5 for the N-ethylpiperazine analog (CAS 860611-72-9) [1]. This ~1.6 log-unit increase corresponds to a roughly 40-fold higher theoretical octanol-water partition coefficient, placing the compound in the lipophilicity range generally considered favorable for passive membrane permeation and blood-brain barrier penetration (optimal CNS drug-like logP ≈ 2–4) while the ethyl analog falls below this window [2].

Lipophilicity Blood-Brain Barrier Penetration ADME Prediction

Ortho-Fluoro vs. Unsubstituted Phenyl: Class-Level SAR Indicating Enhanced Inhibitory Potential

In benzoxazinone-based enzyme inhibitor series, the introduction of a fluoro substituent on the pendant phenyl ring consistently increases inhibitory potency relative to the unsubstituted phenyl congener, with the ortho position being favored over meta and para [1]. Although direct IC50 comparisons for the target compound and its des-fluoro analog (CAS 866133-86-0) are not available in the public domain, the ortho-fluorophenyl motif is documented to enhance binding through a combination of inductive electron withdrawal (reducing piperazine pKa and modulating protonation state at the target) and favorable hydrophobic contacts .

Structure-Activity Relationship Enzyme Inhibition Fluorine Substitution

Patent-Defined Therapeutic Indication: Anti-Allergic / Anti-Inflammatory Activity Covered by US5332733

US Patent US5332733 explicitly claims benzoxazine-3-one derivatives carrying a heterocycle-substituted piperazinoalkyl group at the 2-position as pharmacologically active anti-allergic and anti-inflammatory agents [1]. The patent's generic formula (Formula I) encompasses the target compound's scaffold, and the specification describes these compounds as effective in standard in vivo models of allergic and inflammatory conditions [2]. By contrast, the simpler N-alkylpiperazine analogs (CAS 860611-72-9, 866133-88-2) do not fall within the scope of this specific therapeutic patent, which is directed to heterocycle-substituted (including optionally substituted phenyl) piperazine derivatives .

Anti-allergic Anti-inflammatory Patent Landscape

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Differentiated Physicochemical Profile vs. N-Alkyl and 2,6-Dimethylphenyl Analogs

The target compound has a computed topological polar surface area (TPSA) of approximately 95.8 Ų and 6 hydrogen bond acceptor sites, consistent with the fluorophenyl group contributing additional H-bond acceptor capacity from the fluorine atom [1]. The 2,6-dimethylphenyl analog (CAS 866039-67-0, C22H26N4O4, MW 410.5) lacks this fluorine-mediated acceptor capacity and has a higher molecular weight and rotatable bond count, while the N-ethylpiperazine analog (CAS 860611-72-9, MW 334.4) has a lower TPSA and fewer heavy atoms, placing it in a different property space . These differences affect predicted oral bioavailability parameters and plasma protein binding, though experimental confirmation is lacking for this series [2].

Physicochemical Properties Drug-likeness Oral Bioavailability

Recommended Research and Industrial Application Scenarios for 2-{2-[4-(2-Fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 860611-71-8)


CNS-Penetrant Lead Optimization Programs Requiring Predicted BBB-Permeable Benzoxazinone Scaffolds

Based on the predicted XLogP3 of ~3.1 and TPSA of ~95.8 Ų—values within the CNS drug-like property envelope—this compound is suitable for neuroscience-focused discovery programs targeting receptors or enzymes accessible only via the blood-brain barrier, where the N-ethylpiperazine analog (logP ~1.5) would be predicted to exhibit poor CNS exposure [1].

Anti-Allergic / Anti-Inflammatory Drug Discovery Starting from a Patent-Backed Benzoxazinone Chemotype

For teams developing novel anti-allergic or anti-inflammatory therapeutics, this compound offers a defined entry point into the chemical space protected by US5332733, providing a clearer freedom-to-operate pathway compared to analogs lacking heterocyclic N-substitution on the piperazine ring [2].

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Fluoro Arylpiperazine Pharmacophores

The ortho-fluorophenyl motif is a privileged pharmacophoric element in numerous CNS-active arylpiperazine series. This compound can serve as a comparator or starting point in systematic SAR campaigns examining the impact of fluorine position (ortho vs. meta vs. para) and aryl substitution on target binding, selectivity, and metabolic stability within the benzoxazinone class [3].

Computational Chemistry and in Silico ADME Model Validation

With a predicted logP range of 2.9–3.1, TPSA of ~95.8 Ų, and molecular weight of 400.41, this compound falls in a property space that challenges the predictive accuracy of many in silico ADME tools for moderately lipophilic, fluorine-containing heterocycles, making it a valuable validation compound for computational model refinement [1].

Quote Request

Request a Quote for 2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.